(S)-(-)-1,1,2-Triphenylethane-1,2-diol
(S)-(-)-1,1,2-Triphenylethane-1,2-diol
Brand Name:
Vulcanchem
CAS No.:
108998-83-0
VCID:
VC21069127
InChI:
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
SMILES:
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Molecular Formula:
C20H18O2
Molecular Weight:
290.4 g/mol
(S)-(-)-1,1,2-Triphenylethane-1,2-diol
CAS No.: 108998-83-0
Cat. No.: VC21069127
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108998-83-0 |
|---|---|
| Molecular Formula | C20H18O2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (2S)-1,1,2-triphenylethane-1,2-diol |
| Standard InChI | InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1 |
| Standard InChI Key | GWVWUZJOQHWMFB-IBGZPJMESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator